8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride
CAS No.: 1922702-07-5
Cat. No.: VC2731929
Molecular Formula: C10H20Cl2N2O2S
Molecular Weight: 303.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1922702-07-5 |
|---|---|
| Molecular Formula | C10H20Cl2N2O2S |
| Molecular Weight | 303.2 g/mol |
| IUPAC Name | 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid;dihydrochloride |
| Standard InChI | InChI=1S/C10H18N2O2S.2ClH/c1-2-12-5-3-10(4-6-12)11-8(7-15-10)9(13)14;;/h8,11H,2-7H2,1H3,(H,13,14);2*1H |
| Standard InChI Key | VDWVEBWIHVQEJQ-UHFFFAOYSA-N |
| SMILES | CCN1CCC2(CC1)NC(CS2)C(=O)O.Cl.Cl |
| Canonical SMILES | CCN1CCC2(CC1)NC(CS2)C(=O)O.Cl.Cl |
Introduction
Chemical Properties and Structural Characteristics
Molecular Structure
The molecular structure of 8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride features several key elements:
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A five-membered thiazole ring containing the sulfur atom
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A six-membered piperidine ring with an ethyl substituent on one nitrogen
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A spiro carbon connecting these two ring systems
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A carboxylic acid group (-COOH) at the 3-position of the thiazole ring
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Two hydrochloride groups forming the dihydrochloride salt
This unique arrangement gives the molecule a distinctive three-dimensional shape that is crucial for its chemical behavior and potential biological interactions. The spirocyclic structure provides conformational rigidity while the functional groups offer sites for various chemical transformations and biological interactions.
Physical and Chemical Properties
Based on its structural features and related compounds, the following properties can be attributed to 8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride:
The compound's dihydrochloride salt form significantly enhances its water solubility compared to the non-salt form, making it potentially more suitable for aqueous solutions in biological and chemical research applications .
Synthesis and Preparation Methods
Purification and Characterization
After synthesis, purification methods might include:
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Recrystallization from appropriate solvent systems
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Column chromatography for intermediate products
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Salt formation and subsequent recrystallization
Characterization would typically employ techniques such as:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Mass spectrometry
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Infrared spectroscopy
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Elemental analysis
These techniques would confirm the structure, purity, and identity of the synthesized compound .
Biological Activity and Mechanisms of Action
| Potential Activity | Proposed Mechanism | Structural Basis |
|---|---|---|
| Histone Deacetylase (HDAC) Inhibition | Interaction with HDAC enzyme active sites | Spirocyclic structure and functional groups capable of forming hydrogen bonds and ionic interactions |
| Neuroprotective Effects | Modulation of neurotransmitter systems or neuroprotective pathways | Nitrogen-containing heterocyclic structure similar to known neuroprotective agents |
| Antimicrobial Activity | Inhibition of enzymes involved in microbial cell wall synthesis | Diazaspiro structure similar to compounds with established antimicrobial properties |
The specific binding modes and biological targets would require experimental verification through in vitro and in vivo studies.
Structure-Activity Relationships
The biological activity of this compound would likely be influenced by several structural features:
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The spirocyclic core provides a rigid three-dimensional scaffold that can orient functional groups for optimal interaction with biological targets
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The nitrogen and sulfur atoms can serve as hydrogen bond acceptors, potentially interacting with complementary groups in proteins
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The carboxylic acid group can form ionic interactions with basic amino acid residues in protein targets
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The ethyl substituent contributes to the molecule's lipophilicity, potentially affecting membrane permeability
These structure-activity relationships would be crucial for understanding the compound's biological profile and for designing analogs with optimized properties.
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